molecular formula C26H24N4O6 B12988070 2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy)-N-(3-nitrophenyl)acetamide

2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy)-N-(3-nitrophenyl)acetamide

Cat. No.: B12988070
M. Wt: 488.5 g/mol
InChI Key: ZKBXGTKYJJRGAB-UHFFFAOYSA-N
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Description

2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy)-N-(3-nitrophenyl)acetamide is a chromene-acetamide hybrid molecule characterized by a 4H-chromen-4-yl core substituted with amino, cyano, and dimethyl groups at positions 2, 3, and 7/7, respectively. The phenoxyacetamide moiety is linked to a 3-nitrophenyl group, introducing strong electron-withdrawing properties. This compound is synthesized via Michael addition reactions, as evidenced by analogous methods for structurally related derivatives .

Properties

Molecular Formula

C26H24N4O6

Molecular Weight

488.5 g/mol

IUPAC Name

2-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromen-4-yl)phenoxy]-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C26H24N4O6/c1-26(2)11-20(31)24-21(12-26)36-25(28)19(13-27)23(24)15-6-8-18(9-7-15)35-14-22(32)29-16-4-3-5-17(10-16)30(33)34/h3-10,23H,11-12,14,28H2,1-2H3,(H,29,32)

InChI Key

ZKBXGTKYJJRGAB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. The process may start with the formation of the chromen-4-one core, followed by functionalization steps to introduce the amino, cyano, and phenoxy groups. The final step usually involves the acylation of the phenoxy group with N-(3-nitrophenyl)acetamide under specific reaction conditions such as the use of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight Melting Point (°C) Yield (%)
Target Compound (N-(3-nitrophenyl)) 3-NO₂ Not Provided ~475–480* Not Reported Not Given
2-(...phenoxy)-N-(4-methoxyphenyl)acetamide (10c) 4-OCH₃ C₂₇H₂₇N₃O₅ 473.53 174–176 70–76
2-(...phenoxy)-N-(4-chlorophenyl)acetamide (10d) 4-Cl C₂₆H₂₄ClN₃O₄ 477.95 246–248 76–79
2-[4-(...chromen-4-yl)-2-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide 2-OCH₃, 2-OCH₃ C₂₆H₂₅N₃O₆ 475.49 Not Reported Not Given

*Estimated based on structural similarity to 10c and 10d.

Key Observations :

  • Electron-Withdrawing vs. Donating Groups: The 3-nitrophenyl group in the target compound introduces stronger electron-withdrawing effects compared to 4-OCH₃ (electron-donating) or 4-Cl (moderately electron-withdrawing).
  • Melting Points : Chloro-substituted derivatives (e.g., 10d) exhibit higher melting points (246–248°C) than methoxy analogues (174–176°C), likely due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
  • Synthetic Yields : Substituents impact reaction efficiency; chloro derivatives (10d) achieve higher yields (79%) than methoxy analogues (10c, 70%) under similar conditions, possibly due to steric or electronic effects during crystallization .

Spectral and Analytical Data

Table 2: Spectroscopic Comparison

Compound IR (νmax, cm⁻¹) ¹H-NMR (δ, ppm, Key Signals)
Target Compound Expected: ~3400 (NH), 2180 (CN), 1689 (C=O) Anticipated aromatic shifts for 3-nitrophenyl (e.g., δ 8.0–8.5 for nitro-adjacent protons)
10c 3403, 3366 (NH₂); 2181 (CN); 1689, 1651 δ 0.95–1.03 (CH₃), 4.61 (-OCH₂CO-), 6.87–7.54 (Ar-H), 9.8 (NH)
10d 3402, 3356 (NH₂); 2183 (CN); 1689, 1651 δ 0.94–1.03 (CH₃), 4.65 (-OCH₂CO-), 6.89–7.65 (Ar-H), 10.16 (NH)

Insights :

  • IR Spectroscopy : All compounds show characteristic NH₂ (~3400 cm⁻¹), CN (~2180 cm⁻¹), and carbonyl (1689–1651 cm⁻¹) stretches, confirming core structural integrity .
  • ¹H-NMR : The 3-nitrophenyl group in the target compound would likely cause downfield shifts (δ >8.0) for aromatic protons adjacent to the nitro group, distinguishing it from methoxy or chloro derivatives .

Biological Activity

2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy)-N-(3-nitrophenyl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant case studies and research findings.

  • Molecular Formula : C28H29N3O5
  • Molecular Weight : 487.55 g/mol
  • CAS Number : 332053-12-0

Biological Activity Overview

The compound exhibits a range of biological activities attributed to its unique structural features. The chromene scaffold is known for its versatility in medicinal chemistry.

1. Anticancer Activity

Research indicates that compounds with a chromene structure can exhibit potent anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : A study demonstrated that derivatives of chromene showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against colon carcinoma cell lines (HCT-15), indicating significant cytotoxic effects .

2. Antimicrobial Activity

The compound's antimicrobial properties have been explored in various studies:

  • Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Research Findings : A study assessed the antibacterial efficiency using the dilution method, revealing that certain derivatives exhibited higher activity than standard antibiotics .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy:

  • Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Evidence : In vitro studies have shown a reduction in inflammatory markers in treated cells compared to controls.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural FeatureEffect on Activity
2-Amino groupEnhances interaction with biological targets
Cyano groupContributes to increased potency against cancer cells
Nitro groupPotentially enhances solubility and bioavailability

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